4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide

Lipophilic efficiency Drug-likeness CNS drug design

4-(2-(1H-Imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide (CAS 1396882-81-7) is a heterocyclic small molecule (C16H27N5O, MW 305.42 g/mol) composed of an imidazole ring, a piperazine core, and a cyclohexylcarboxamide terminus, connected via an ethylene linker. It belongs to the N-cyclohexylpiperazine-1-carboxamide class, a scaffold frequently explored in histamine H3 receptor and cannabinoid-1 (CB1) receptor antagonist programs.

Molecular Formula C16H27N5O
Molecular Weight 305.426
CAS No. 1396882-81-7
Cat. No. B2548036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide
CAS1396882-81-7
Molecular FormulaC16H27N5O
Molecular Weight305.426
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)N2CCN(CC2)CCN3C=CN=C3
InChIInChI=1S/C16H27N5O/c22-16(18-15-4-2-1-3-5-15)21-12-10-19(11-13-21)8-9-20-7-6-17-14-20/h6-7,14-15H,1-5,8-13H2,(H,18,22)
InChIKeyGJOBEQHNIYQNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(1H-Imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide (CAS 1396882-81-7): Structural Identity & Procurement-Grade Characterization


4-(2-(1H-Imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide (CAS 1396882-81-7) is a heterocyclic small molecule (C16H27N5O, MW 305.42 g/mol) composed of an imidazole ring, a piperazine core, and a cyclohexylcarboxamide terminus, connected via an ethylene linker [1]. It belongs to the N-cyclohexylpiperazine-1-carboxamide class, a scaffold frequently explored in histamine H3 receptor and cannabinoid-1 (CB1) receptor antagonist programs [2]. The compound is commercially available as a research-grade screening probe (typical purity ≥95%) and is utilized in early-stage drug discovery for target validation and structure–activity relationship (SAR) campaigns .

Procurement Risk: Why In-Class N-Cyclohexylpiperazine-1-carboxamides Cannot Replace 1396882-81-7 Without Data Loss


Close analogs within the N-cyclohexylpiperazine-1-carboxamide family (e.g., the benzhydryl, 4-methoxyphenethyl, or benzimidazole variants) differ sharply in lipophilicity, topological polar surface area (TPSA), and hydrogen-bond acceptor count—parameters that critically govern CNS permeability, solubility, and off-target binding profiles [1]. For instance, substituting the cyclohexyl group for a benzhydryl moiety increases clogP by >2 log units and adds two aromatic rings, dramatically altering polypharmacology risk . Because no high-resolution target-engagement or selectivity data have been published for this specific chemotype, procurement of a generic in-class compound without rigorous side-by-side comparison would introduce uncontrolled variables that invalidate SAR hypotheses and waste screening resources. The quantitative differentiation below illustrates where the target compound provides a unique, reproducible starting point for analoging campaigns.

Quantitative Differentiation Guide for 1396882-81-7 Against Nearest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Margin Over the Benzhydryl Analog

The target compound (XLogP3-AA = 0.9 [1]) demonstrates a substantial lipophilicity reduction versus the benzhydryl analog 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide (predicted XLogP3-AA ≈ 3.2 ). This 2.3 log unit difference translates into a markedly lower LLE (Lipophilic Ligand Efficiency) baseline, theoretically reducing the risk of promiscuous binding and phospholipidosis—a common pitfall in the optimization of imidazole-based GPCR antagonists [2].

Lipophilic efficiency Drug-likeness CNS drug design SAR exploration

Hydrogen-Bond Donor Count Differentiation from the 4-Methoxyphenethyl Congener

The target compound possesses a single hydrogen-bond donor (HBD = 1, the urea NH) [1], whereas the 4-methoxyphenethyl analog 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide contains an additional ether oxygen and a secondary amide, yielding HBD = 2 . An HBD count of ≤1 is a well-validated predictor of improved passive membrane permeability and oral absorption, particularly for CNS-targeted chemotypes [2].

Hydrogen bonding Permeability PK profile Medicinal chemistry

Topological Polar Surface Area Conformity with CNS Drug Space

The target compound's TPSA of 53.4 Ų [1] falls within the established CNS drug-likeness boundary (TPSA < 60–70 Ų) [2]. In contrast, the benzimidazole analog 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-cyclohexylpiperazine-1-carboxamide (CAS 1206999-81-6) is predicted to have TPSA ≈ 66 Ų due to the additional imidazole nitrogen, placing it above the threshold and signaling a higher likelihood of efflux transporter recognition or impaired passive diffusion .

CNS drug space Blood-brain barrier Drug design TPSA cutoff

Rotatable Bond Economy for Reduced Conformational Entropy Penalty

The target compound has 4 rotatable bonds [1], compared to 6 rotatable bonds for the 4-methoxyphenethyl analog . Each additional rotatable bond increases the conformational entropy loss upon binding, typically penalizing affinity by ~0.5–1.0 kcal/mol per bond [2]. The more rigid cyclohexyl scaffold thus offers a subtle but real thermodynamic advantage in target engagement studies.

Conformational flexibility Binding affinity Entropy Drug design

Optimal Deployment Scenarios for 4-(2-(1H-Imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide in Discovery Workflows


CNS Lead-Generation Screening Libraries for H3 or CB1 Receptor Antagonism

Because its TPSA (53.4 Ų) and HBD count (1) reside squarely within CNS drug space [1], the compound is ideally suited as a core scaffold for CNS-focused GPCR antagonist libraries. Its low XLogP3-AA (0.9) relative to benzhydryl analogs reduces the risk of non-specific membrane partitioning, making it a cleaner starting point for hit-to-lead optimization of H3 or CB1 receptor programs [2].

Biophysical Binding Assays Requiring Conformationally Constrained Probes

The compound's low rotatable bond count (4) minimizes the conformational entropy penalty upon target binding [1]. This renders it a preferred choice for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments where rigid probes often yield higher-quality thermodynamic signatures [3].

Solubility-Driven In Vitro Toxicology and ADME Profiling

The marked reduction in XLogP3-AA (0.9 vs. >3 for lipophilic analogs) predicts superior kinetic solubility and lower phospholipidosis risk [1]. Consequently, the compound is well-suited for early ADME-Tox profiling panels, particularly in tiered screening cascades where compound precipitation or non-specific binding would otherwise confound interpretation [2].

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